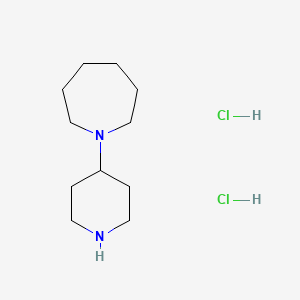

1-Piperidin-4-yl-azepane dihydrochloride

Description

1-Piperidin-4-yl-azepane dihydrochloride (CAS: 871112-73-1) is a bicyclic amine derivative with a molecular formula of C₁₁H₂₄Cl₂N₂ and a molecular weight of 255.23 g/mol . The compound consists of a piperidine ring fused to an azepane (7-membered saturated nitrogen-containing ring) and is stabilized as a dihydrochloride salt, enhancing its solubility in aqueous environments. It is primarily utilized in pharmaceutical and agrochemical research as a structural motif for drug discovery due to its conformational flexibility and ability to interact with biological targets . Current availability data indicate temporary supply constraints, highlighting its demand in specialized research .

Properties

IUPAC Name |

1-piperidin-4-ylazepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-2-4-10-13(9-3-1)11-5-7-12-8-6-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFHDSWLHNVZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Piperidin-4-yl-azepane dihydrochloride is a bicyclic compound that combines a piperidine ring and an azepane ring, characterized by its molecular formula and a molecular weight of approximately 218.77 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in synthesizing pharmacologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound enables it to interact with various biological targets. The piperidine moiety is known for its role in enhancing the ability of compounds to cross the blood-brain barrier, making it particularly relevant for central nervous system (CNS) disorders.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.77 g/mol |

| Chemical Structure | Bicyclic (Piperidine + Azepane) |

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease therapy .

- Anticancer Activity : Studies have demonstrated that derivatives of piperidine can induce apoptosis in cancer cells. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various tumor cell lines, showing promising results .

- Neuroprotective Effects : The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Applications in Drug Development

This compound serves as a critical building block in the synthesis of various drug candidates. Its incorporation into larger drug-like molecules allows medicinal chemists to develop compounds with enhanced pharmacokinetic and pharmacodynamic profiles.

Case Studies

- Cancer Treatment : A study explored the synthesis of piperidine derivatives that demonstrated significant anticancer activity, outperforming traditional chemotherapeutics like bleomycin in specific models . The research highlighted the importance of structural modifications in enhancing biological activity.

- Alzheimer's Disease : Research involving piperidine derivatives showed their effectiveness in inhibiting AChE and BuChE enzymes, suggesting their potential as therapeutic agents for cognitive disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Piperidin-1-yl)pyrimidine | Piperidine linked to pyrimidine | Known for potent renin inhibition |

| 1-(4-Methylcyclohexyl)piperidin-4-yl azepane | Methylcyclohexyl group | Exhibits different pharmacokinetic properties |

| N-(Piperidin-3-yl)pyrimidine-5-carboxamides | Carboxamide group | Potential use as protease inhibitors |

These comparisons illustrate how variations in structure can lead to different biological activities and pharmacological properties.

Scientific Research Applications

Pharmaceutical Research Applications

1-Piperidin-4-yl-azepane dihydrochloride is primarily utilized as a building block in the synthesis of various pharmacologically active molecules. Its ability to cross the blood-brain barrier makes it particularly valuable in developing drugs targeting central nervous system disorders.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

- Muscarinic Receptor Agonism : Compounds similar to this compound have been studied for their ability to activate muscarinic acetylcholine receptors, which are implicated in cognitive functions and pain management .

- JAK1 Inhibition : Certain derivatives have shown promise as inhibitors of Janus kinase 1 (JAK1), which plays a role in inflammatory and autoimmune disorders .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Cognitive Disorders : A study explored its potential as a muscarinic M4 receptor agonist, showing efficacy in preclinical models for treating conditions like schizophrenia and Alzheimer's disease .

- Pain Management : Research indicated that compounds derived from this structure could modulate pain pathways, offering a novel approach for treating inflammatory and neuropathic pain .

- Drug Development : Medicinal chemists have successfully synthesized new drug candidates using this compound, aiming for improved pharmacokinetic profiles and therapeutic effects.

Comparison with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Piperidin-1-yl)pyrimidine | Contains a piperidine linked to pyrimidine | Known for potent renin inhibition |

| N-(Piperidin-3-yl)pyrimidine-5-carboxamides | Features a carboxamide group | Potential use as protease inhibitors |

| 1-(4-Methylcyclohexyl)piperidin-4-yl azepane | Contains a methylcyclohexyl group | Exhibits different pharmacokinetic properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of piperidine- and azepane-containing compounds allows for tailored applications. Below is a detailed comparison with key analogs:

4-(Piperidin-4-yl)-1,4-oxazepane Dihydrochloride

- CAS : 1909306-29-1

- Molecular Formula : C₁₀H₂₁Cl₂N₂O

- Molecular Weight : 257.2 g/mol

- Key Differences: Contains an oxazepane ring (7-membered with oxygen) instead of azepane.

- Applications : Used in high-throughput phasing pipelines for macromolecular crystallography due to its robust stability .

1-(Piperidine-4-carbonyl)azepane Hydrochloride

- CAS : CID 2794691

- Molecular Formula : C₁₂H₂₂N₂O·HCl

- Molecular Weight : 262.78 g/mol

- Key Differences :

- Applications : Investigated as a building block for protease inhibitors .

1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine Hydrochloride

- CAS : 1179369-48-2

- Molecular Formula : C₉H₁₄Cl₂N₄

- Molecular Weight : 261.15 g/mol

- Key Differences :

- Applications : Explored in oncology for targeted kinase inhibitors .

Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

- CAS : 1286265-65-3

- Molecular Formula : C₁₄H₂₀N₂O₂·2HCl

- Molecular Weight : 321.24 g/mol

- Key Differences: Incorporates a benzoate ester and aminopiperidine group, increasing hydrophobicity and aromatic interactions. Higher molecular weight may reduce oral bioavailability but improve binding to hydrophobic enzyme pockets .

- Applications : Used in peptide-mimetic drug design .

4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride

- CAS : 1286265-79-9

- Molecular Formula : C₁₂H₁₇N₃O·2HCl

- Molecular Weight : 292.2 g/mol

- Key Differences: Combines a pyridine ring with aminomethyl-piperidine, enhancing π-π stacking and metal coordination properties. The basic aminomethyl group may improve solubility in acidic environments .

- Applications : Key intermediate in metalloenzyme inhibitor synthesis .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|---|

| 1-Piperidin-4-yl-azepane dihydrochloride | 871112-73-1 | C₁₁H₂₄Cl₂N₂ | 255.23 | Azepane + piperidine | Drug discovery, agrochemicals |

| 4-(Piperidin-4-yl)-1,4-oxazepane diHCl | 1909306-29-1 | C₁₀H₂₁Cl₂N₂O | 257.2 | Oxazepane + piperidine | Neurological drugs, crystallography |

| 1-(Piperidine-4-carbonyl)azepane HCl | CID 2794691 | C₁₂H₂₂N₂O·HCl | 262.78 | Carbonyl bridge | Protease inhibitors |

| 1-(6-Chloro-pyridazin-3-yl)-piperidin-4-ylamine HCl | 1179369-48-2 | C₉H₁₄Cl₂N₄ | 261.15 | Chloropyridazine substitution | Kinase inhibitors |

| Methyl 4-[(4-aminopiperidin-1-yl)methyl]benzoate diHCl | 1286265-65-3 | C₁₄H₂₀N₂O₂·2HCl | 321.24 | Benzoate ester + aminopiperidine | Peptide-mimetic drugs |

| 4-(Aminomethyl)piperidin-1-ylmethanone diHCl | 1286265-79-9 | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridine + aminomethyl-piperidine | Metalloenzyme inhibitors |

Research Findings and Trends

- Structural Flexibility vs. Bioactivity : Compounds with azepane/piperidine cores (e.g., 871112-73-1) show broader applicability in CNS drugs due to their conformational flexibility, while rigid analogs (e.g., carbonyl-bridged CID 2794691) are prioritized for enzyme inhibition .

- Solubility Challenges: Dihydrochloride salts generally exhibit superior aqueous solubility compared to monohydrochlorides, critical for parenteral formulations .

Preparation Methods

Curtius Rearrangement Approach

- Boc Protection : 4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate to form N-Boc-4-piperidone.

- Reductive Amination : Boc-protected piperidone undergoes reductive amination with ammonia and titanium tetraisopropylate, followed by sodium borohydride reduction to yield 4-amino-1-Boc-piperidine (82% yield).

- Acidification and Curtius Rearrangement : The amine intermediate reacts with a nitrine reagent (e.g., diphenylphosphoryl azide) in toluene under reflux, forming the azepane core via Curtius rearrangement.

- Salt Formation : The free base is treated with HCl gas to yield the dihydrochloride salt.

Dieckmann Condensation and Hydrogenolysis

- 1,4-Addition : Benzylamine reacts with methyl acrylate in methanol to form N,N-bis(β-methyl propionate) benzylamine.

- Dieckmann Cyclization : Sodium methoxide-mediated cyclization in toluene yields 1-benzyl-4-keto-3-piperidine carboxylate.

- Hydrolysis/Decarboxylation : Acidic hydrolysis removes the ester group, generating 1-benzyl-4-piperidone.

- Enamine Formation and Reduction : Reaction with piperidine forms an enamine, reduced by LiAlH₄ to 1-benzyl-4-piperidylpiperidine.

- Hydrogenolysis : Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, followed by HCl treatment to form the dihydrochloride.

Aza-Diels-Alder Reaction

- Dialdehyde Synthesis : Glutaraldehyde or similar dialdehydes are used as starting materials.

- Aza-Diels-Alder Cyclization : Reaction with N-Tos-1-aza-1,3-butadiene forms a tetrahydropyridine intermediate.

- Ring Expansion : Oxidative or reductive ring expansion converts the six-membered ring to azepane.

- Functionalization : Piperidine-4-amine is introduced via alkylation or reductive amination.

- Solvent: Ethanol or THF

- Catalysts: Ti(OiPr)₄ for reductive steps.

- Yield: ~65–70% (estimated from analogous reactions).

Comparative Analysis of Methods

Research Findings

- Curtius Rearrangement : Optimal for azepane ring formation but requires careful handling of azide reagents.

- Dieckmann Route : Industrially viable but involves hazardous conditions (high-pressure H₂).

- Aza-Diels-Alder : Flexible for analog synthesis but less efficient for large-scale production.

Q & A

Q. What are the optimal reaction conditions and methodologies for synthesizing 1-Piperidin-4-yl-azepane dihydrochloride?

The synthesis of piperidine/azepane derivatives typically employs Mannich reactions or nucleophilic substitution. For example:

- Mannich Reaction : Use formaldehyde (paraformaldehyde) and amine components (e.g., phenethylamine hydrochloride) with ketones (e.g., acetophenone derivatives) under reflux in polar solvents like ethanol. Yields range from 87–98% when optimized for temperature (70–90°C) and reaction time (6–12 hours) .

- Nucleophilic Substitution : React 4-chloro-nitrobenzene derivatives with N-methylpiperazine in solvents like DMF, followed by reduction (e.g., NaBH₄) and salt formation with HCl. Ensure stoichiometric control of the base (e.g., K₂CO₃) to minimize side products .

Key Parameters : - Solvent polarity (DMF > ethanol > water) influences reaction rates.

- Acidic conditions (HCl) stabilize intermediates during salt formation.

Q. What analytical techniques are recommended for characterizing this compound?

A multi-technique approach ensures structural and purity validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm piperidine/azepane ring substitution patterns and HCl salt formation (e.g., shifts at δ 2.5–3.5 ppm for NH groups) .

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z 292.2 for C₁₂H₁₇N₃O·2HCl) .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95%) .

- Elemental Analysis : Quantify Cl⁻ content (theoretical ~24.3%) to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacological data (e.g., cytotoxicity vs. receptor binding) for piperidine derivatives?

Contradictions often arise from assay-specific variables:

- Dose-Response Calibration : Test cytotoxicity (MTT assay) and receptor binding (e.g., radioligand displacement) across a wide concentration range (1 nM–100 µM) to identify non-overlapping effective doses .

- Receptor Subtype Selectivity : Use siRNA knockdown or knockout models to isolate target receptors (e.g., GPCRs vs. ion channels) contributing to observed effects .

- Solvent Artifacts : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Q. How can computational modeling enhance the design of 1-Piperidin-4-yl-azepane derivatives for target-specific applications?

Integrate quantum mechanics (QM) and molecular dynamics (MD):

- Reaction Pathway Prediction : Use QM (e.g., DFT at B3LYP/6-31G* level) to model intermediates in Mannich reactions and predict regioselectivity .

- Docking Studies : Perform AutoDock/Vina simulations to optimize binding to targets (e.g., σ receptors) by modifying substituents on the azepane ring .

- ADMET Profiling : Apply tools like SwissADME to predict bioavailability and toxicity early in the design phase .

Q. What methodologies are used to investigate reaction mechanisms and kinetics for piperidine-azepane hybrid systems?

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps (e.g., proton transfer in acid-catalyzed cyclization) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enamine vs. imine pathways) in real time .

- Activation Energy Calculation : Apply the Eyring equation to Arrhenius plots derived from variable-temperature NMR data (e.g., Δ‡H for ring-closure steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.